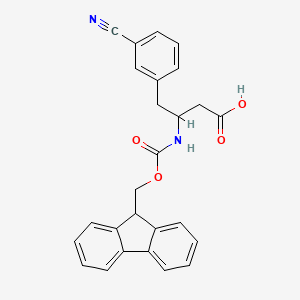
tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and propargyl alcohol.
Formation of Propargylated Indole: The first step involves the propargylation of 4-methylindole using propargyl alcohol in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Protection of Hydroxyl Group: The hydroxyl group of the propargylated indole is then protected using a tert-butyl protecting group. This is achieved by reacting the propargylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed on the triple bond to yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the indole ring.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development:
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, particularly those involving indole-based drugs.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in the heterocyclic core, which can lead to differences in their chemical and biological properties.
- Unique Features: tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate is unique due to its specific indole core and the presence of both a hydroxyl group and a tert-butyl protecting group, which can influence its reactivity and interactions.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
tert-butyl 3-(3-hydroxyprop-1-ynyl)-4-methylindole-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-12-7-5-9-14-15(12)13(8-6-10-19)11-18(14)16(20)21-17(2,3)4/h5,7,9,11,19H,10H2,1-4H3 |
Clé InChI |
ZWWPACQTUUJAKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)






